Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine
Description
Properties
IUPAC Name |
11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-13-11-6-2-1-5-10(11)9-16-8-4-3-7-12(16)15-13/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDCPCGOMKZJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N=C3N1C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396389 | |
| Record name | Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113918-51-7 | |
| Record name | Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine is a heterocyclic compound belonging to the benzodiazepine family, known for its psychoactive properties and potential therapeutic applications. This compound features a fused bicyclic structure that includes both pyridine and benzodiazepine moieties, which contribute to its unique chemical behavior and biological activities. This article reviews the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound can be synthesized through various organic methods, often involving multi-step reactions that modify functional groups to enhance biological activity or solubility. The compound's molecular formula is C15H12N4, with a molecular weight of 290.16 g/mol. Its structure allows for interactions with various biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that this compound may bind to GABA receptors, which are critical in mediating neurotransmission in the central nervous system. By modulating GABAergic activity, it may exhibit anxiolytic and sedative effects similar to other benzodiazepines.
Antimicrobial Activity
Research has indicated that derivatives of this compound possess significant antimicrobial properties. A study evaluated various benzodiazepine derivatives for their antibacterial activity against common pathogens. The results demonstrated that certain modifications to the core structure enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
Neuropharmacological Effects
The neuropharmacological profile of this compound suggests potential applications in treating anxiety and related disorders. The compound's interaction with GABA receptors may provide anxiolytic effects without the significant side effects associated with traditional benzodiazepines .
Case Studies
- Antimicrobial Study :
- Objective : Evaluate the antimicrobial efficacy of this compound derivatives.
- Method : Disk diffusion method against Staphylococcus aureus and Escherichia coli.
- Results : Certain derivatives showed inhibition zones greater than 15 mm, indicating strong antibacterial activity.
| Compound | Inhibition Zone (mm) | Activity |
|---|---|---|
| Derivative A | 18 | High |
| Derivative B | 12 | Moderate |
| Derivative C | 9 | Low |
- Anticancer Study :
- Objective : Assess the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells).
- Method : MTT assay for cell viability.
- Results : this compound reduced cell viability by 50% at a concentration of 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 50 |
| 20 | 30 |
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine primarily stems from its interaction with the central nervous system. Research indicates that this compound may exhibit anxiolytic and sedative properties similar to traditional benzodiazepines. The imine functional group enhances its reactivity, allowing for various synthetic modifications that can improve its biological activity or solubility in polar solvents .
1.1. Anxiolytic Properties
Studies have shown that derivatives of this compound may bind effectively to GABA-A receptors, which are crucial for mediating anxiety responses. This binding affinity suggests potential use as a therapeutic agent for anxiety disorders .
1.2. Neuroprotective Effects
Recent investigations into related benzodiazepine derivatives have highlighted their neuroprotective capabilities against oxidative stress and mitochondrial dysfunction. Compounds structurally related to this compound have demonstrated significant neuroprotection in cell lines exposed to neurotoxic agents, indicating a promising avenue for developing treatments for neurodegenerative diseases such as Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. The formation of quaternary pyridinium salts is a common initial step that leads to the desired bicyclic structure upon heating with acids . The ability to modify functional groups during synthesis allows researchers to tailor derivatives for specific therapeutic applications.
Table 1: Comparison of Structural Derivatives
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Pyrido[1,2-a][1,3]benzodiazepine | Benzodiazepine | Anxiolytic and sedative effects |
| Benzo[e]pyrido[1,2-a][1,3]diazepin | Benzodiazepine | Anticonvulsant properties |
| 1-Methylpyrido[1,2-b][2,4]benzodiazepine | Methylated | Enhanced bioavailability |
| Pyrido[3,4-b]quinolin | Quinolines | Antimicrobial activity |
Biochemical Applications
Beyond pharmacology, this compound has applications in biochemistry. Its ability to act as a biochemical probe makes it useful in proteomics research and other biochemical assays. The compound's hydrobromide form enhances solubility in aqueous solutions, facilitating its use in various experimental setups .
3.1. Interaction Studies
Interaction studies focusing on this compound have revealed potential binding affinities with several biological targets. These interactions are crucial for understanding the compound's pharmacodynamics and therapeutic potential.
Comparison with Similar Compounds
Table 1: Core Structural Differences and Functional Group Comparisons
Key Observations:
Ring Systems and Functional Groups: The target compound’s benzodiazepine-imine core distinguishes it from analogs like pyrido-triazepinones (additional nitrogen in triazepine) or pyrido-triazines (nitrogen-rich triazine ring). These structural differences influence reactivity and bioactivity . Substituents such as imine (in the target) versus ketone (in triazepinones) alter electronic properties and binding affinities .
Biological Activity :
- Pyrido[1,2-b][1,2,4]triazepin-7-one derivatives exhibit antimicrobial activity, particularly against Gram-positive bacteria, due to their planar aromatic systems enabling DNA intercalation .
- Pyrido[1,2-a]pyrimidines show anticonvulsant activity but lack muscle relaxation effects seen in diazepam, suggesting a different mechanism of action .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., for pyridothiazepines) reduces reaction times by 80% compared to traditional methods .
- Q-Tube reactor methods enable high-pressure, eco-friendly synthesis of pyrido-triazines with yields exceeding 90% .
Research Findings and Pharmacological Insights
- Antimicrobial Potential: Pyrido[1,2-b][1,2,4]triazepin-7-one derivatives (e.g., compounds 102–104) show MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin in some cases .
- Neurotropic Activity : Pyrido[1,2-a]pyrimidines exhibit ED₅₀ values of 12.5–50 mg/kg in pentylenetetrazole-induced seizure models, though they are less potent than diazepam .
- Fungicidal Applications : Pyrido[1,2-b][1,2,4]triazine derivatives inhibit Candida albicans growth at 10–25 µg/mL, comparable to fluconazole .
Q & A
Basic: What are the established synthetic routes for Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine and its derivatives?
Methodological Answer:
The synthesis typically involves cyclocondensation or multi-step reactions with halogenated intermediates. For example, a novel method utilizes 2-(bromomethyl)benzophenones and 2-methylpyridines, proceeding through intermediates like 1-benzyl-2-methylpyridinium salts. Dehydration of carbinols is optimized using protic solvents (e.g., ethanol) and electron-withdrawing substituents, with heating times adjusted to improve yields (60–80%) . Alternative routes include cyclocondensation of diaminopyridine derivatives with α,β-bifunctional compounds, validated by elemental analysis and spectral data (UV, IR, NMR) .
Basic: How is the structure of this compound derivatives confirmed experimentally?
Methodological Answer:
Structural confirmation requires a combination of mass spectrometry, IR spectroscopy, and advanced NMR techniques. For example, 2D correlation NMR (e.g., COSY, HSQC) resolves connectivity in complex fused-ring systems, while IR identifies functional groups like imines (C=N stretches at ~1600–1650 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) confirms molecular weights with <2 ppm error . X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in related pyrido-benzodiazepine analogs .
Advanced: How can reaction conditions be optimized to improve yields in the synthesis of this compound analogs?
Methodological Answer:
Key variables include:
- Solvent choice : Protic solvents (e.g., ethanol) enhance dehydration efficiency of carbinols by stabilizing transition states .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the benzazepine moiety accelerate cyclization by reducing electron density at reaction sites .
- Temperature and time : Extended heating (8–12 hrs at 80–100°C) improves conversion rates but requires monitoring to avoid side reactions like ring-opening .
- Catalysts : Organocatalysts (e.g., mandelic acid) enable room-temperature cyclocondensation in green synthesis approaches .
Advanced: What strategies resolve contradictions in spectral data interpretation for novel derivatives?
Methodological Answer:
Discrepancies in NMR or IR data often arise from tautomerism or dynamic equilibria. To address this:
- Use variable-temperature NMR to identify tautomeric shifts (e.g., imine-enamine equilibria).
- Apply X-ray crystallography to unambiguously assign regiochemistry, as seen in pyrido[1,2-a]pyrimidine analogs where dihedral angles confirmed non-planar ring systems .
- Combine 2D NMR techniques (e.g., NOESY) to distinguish between regioisomers in fused-ring systems .
Advanced: What methodological approaches evaluate the pharmacological potential of this compound derivatives?
Methodological Answer:
- Receptor binding assays : Screen for interactions with CNS targets (e.g., dopamine D2 receptors) using radioligand displacement assays, noting substituent effects on affinity (e.g., N11-ethyl vs. N6-methyl groups) .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogenation at position 3) and measure antifungal or antiviral activity via microdilution assays (IC₅₀ values) .
- Phosphoproteomics : Identify kinase targets in cancer cell lines using SILAC-based mass spectrometry to map signaling pathway modulation .
Advanced: How should researchers analyze conflicting bioactivity data across studies for structurally similar analogs?
Methodological Answer:
Contradictions often stem from:
- Substituent positioning : For example, electron-donating groups (e.g., -OCH₃) on pyridocinnolines enhance antiviral activity by 10-fold compared to electron-withdrawing groups, as shown in intramolecular azo coupling studies .
- Assay conditions : Differences in cell lines (e.g., MRP1-overexpressing vs. wild-type) or incubation times (24 vs. 48 hrs) significantly alter IC₅₀ values. Normalize data using reference inhibitors (e.g., verapamil for MRP1) .
- Metabolic stability : Assess hepatic microsomal stability (e.g., t₁/₂ in human liver microsomes) to explain discrepancies between in vitro and in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
